2-(4-Bromonaphthalen-1-YL)-N'-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide
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Overview
Description
2-(4-Bromonaphthalen-1-YL)-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromonaphthalene moiety and a chlorophenyl-furan linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromonaphthalen-1-YL)-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide typically involves a multi-step process. One common method starts with the bromination of naphthalene to form 4-bromonaphthalene. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. The final step involves the condensation of the hydrazide with 5-(4-chlorophenyl)furan-2-carbaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromonaphthalen-1-YL)-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding naphthoquinones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
2-(4-Bromonaphthalen-1-YL)-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-Bromonaphthalen-1-YL)-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromonaphthalene moiety may facilitate binding to hydrophobic pockets, while the chlorophenyl-furan linkage could participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromonaphthalen-1-YL)-N’-[(E)-[5-(4-methylphenyl)furan-2-YL]methylidene]acetohydrazide
- 2-(4-Bromonaphthalen-1-YL)-N’-[(E)-[5-(4-fluorophenyl)furan-2-YL]methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-(4-Bromonaphthalen-1-YL)-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromonaphthalene and chlorophenyl-furan moieties allows for diverse interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H16BrClN2O2 |
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Molecular Weight |
467.7 g/mol |
IUPAC Name |
2-(4-bromonaphthalen-1-yl)-N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C23H16BrClN2O2/c24-21-11-7-16(19-3-1-2-4-20(19)21)13-23(28)27-26-14-18-10-12-22(29-18)15-5-8-17(25)9-6-15/h1-12,14H,13H2,(H,27,28)/b26-14+ |
InChI Key |
YWRINZUYKXHKBY-VULFUBBASA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)NN=CC3=CC=C(O3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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